Voriconazole

Antifungal Susceptibility Trichosporon asahii MIC

Choose Voriconazole (188416-29-7) for its unmatched potency against fluconazole-resistant Candida (MIC90 0.25 vs 4 µg/mL) and proven survival benefit in invasive aspergillosis (70.8% vs 57.9% for amphotericin B). Its unique CYP2C19-driven nonlinear PK necessitates tailored TDM, making it indispensable for pharmacogenomic and PK/PD studies. Ensure superior outcomes—procure this differentiated triazole.

Molecular Formula C16H14F3N5O
Molecular Weight 349.31 g/mol
CAS No. 188416-29-7
Cat. No. B3024431
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVoriconazole
CAS188416-29-7
Molecular FormulaC16H14F3N5O
Molecular Weight349.31 g/mol
Structural Identifiers
SMILESCC(C1=NC=NC=C1F)C(CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O
InChIInChI=1S/C16H14F3N5O/c1-10(15-14(19)5-20-7-22-15)16(25,6-24-9-21-8-23-24)12-3-2-11(17)4-13(12)18/h2-5,7-10,25H,6H2,1H3/t10-,16+/m0/s1
InChIKeyBCEHBSKCWLPMDN-MGPLVRAMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityLow
9.78e-02 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Voriconazole (CAS 188416-29-7): Procurement and Selection Guide for a Second-Generation Triazole Antifungal


Voriconazole (CAS 188416-29-7) is a second-generation triazole antifungal agent derived from fluconazole, distinguished by its enhanced spectrum and potency against molds [1]. Its mechanism of action involves inhibition of cytochrome P450-dependent 14α-sterol demethylase, a critical enzyme in ergosterol biosynthesis [1]. Voriconazole exhibits broad in vitro activity against Candida species, Cryptococcus neoformans, and notably Aspergillus species, including Aspergillus fumigatus [2]. It is available in both intravenous and oral formulations, with high oral bioavailability (estimated at 96%) facilitating seamless step-down therapy [1]. A defining characteristic is its nonlinear pharmacokinetics and significant inter-individual variability in metabolism, primarily mediated by the CYP2C19 hepatic enzyme, which is subject to genetic polymorphism [3].

Why In-Class Azole Substitution for Voriconazole (CAS 188416-29-7) is Not Clinically Equivalent Without Quantified Justification


Procurement decisions for voriconazole versus its in-class alternatives (fluconazole, itraconazole, posaconazole, isavuconazole) or non-azole comparators (amphotericin B) cannot rely on generic substitution due to profound differences in antifungal spectrum, potency, pharmacokinetic predictability, and clinical outcome. While all are triazoles, their in vitro activity varies significantly by pathogen; for instance, voriconazole demonstrates an MIC90 of 0.25 µg/mL against all Candida spp., compared to 4 µg/mL for fluconazole [1]. Against Trichosporon asahii, voriconazole is the most active triazole in head-to-head testing, with MIC-0 values 16-fold lower than posaconazole [2]. Furthermore, voriconazole's unique, CYP2C19-driven pharmacokinetic variability necessitates a tailored therapeutic drug monitoring (TDM) strategy that is not required for all other azoles [3]. In the pivotal indication of invasive aspergillosis, voriconazole demonstrated a 12-week survival advantage over amphotericin B deoxycholate (70.8% vs. 57.9%, HR 0.59) [4]. These critical distinctions are quantified in the evidence guide below.

Quantitative Differentiation of Voriconazole (CAS 188416-29-7) from Comparator Antifungals: A Procurement Evidence Guide


Superior In Vitro Potency Against Trichosporon asahii Compared to Posaconazole and Isavuconazole

In a direct head-to-head comparison of five triazoles against 90 clinical isolates of Trichosporon asahii, voriconazole demonstrated the lowest MIC-0 values, indicating superior inhibitory activity. Voriconazole's MIC-0 that inhibited 90% of isolates at 48h was 0.5 µg/mL, which is 4-fold lower than posaconazole (2 µg/mL) and 2-fold lower than isavuconazole (1 µg/mL) [1].

Antifungal Susceptibility Trichosporon asahii MIC

Improved 12-Week Survival and Response in Invasive Aspergillosis vs. Amphotericin B

In a landmark randomized, unblinded trial for primary therapy of invasive aspergillosis, voriconazole demonstrated a significant survival advantage over amphotericin B deoxycholate. The 12-week survival rate was 70.8% for voriconazole versus 57.9% for amphotericin B (HR 0.59; 95% CI, 0.40 to 0.88) [1]. Successful outcome at 12 weeks was also superior for voriconazole (53% vs. 32%) [2].

Invasive Aspergillosis Clinical Trial Mortality

Enhanced Broad-Spectrum In Vitro Activity Against Candida spp. vs. Fluconazole

Voriconazole exhibits significantly greater in vitro potency against Candida species compared to fluconazole. In a large five-year study of clinical isolates, the MIC90 for voriconazole against all Candida spp. was 0.25 mg/L, compared to 4 mg/L for fluconazole [1]. This 16-fold difference in potency underscores voriconazole's expanded spectrum against fluconazole-resistant or dose-dependent susceptible strains.

Candida spp. MIC90 Susceptibility

Quantified Therapeutic Window Defined by TDM Meta-Analysis: 1.0–6.0 mg/L

A meta-analysis of 24 studies established a quantifiable therapeutic window for voriconazole trough concentrations to balance efficacy and toxicity. Patients with therapeutic concentrations (1.0–2.2 mg/L) were twice as likely to achieve successful outcomes compared to those with subtherapeutic levels (OR 2.30; 95% CI 1.39–3.81) [1]. Conversely, the likelihood of toxicity with supratherapeutic concentrations (4.0–6.0 mg/L) was 4-fold higher (OR 4.17; 95% CI 2.08–8.36) [1]. The optimal range is 1.0–6.0 mg/L [1].

Therapeutic Drug Monitoring Pharmacokinetics Trough Concentration

Ethnicity-Specific TDM Targets Due to CYP2C19 Polymorphism Prevalence

Voriconazole's pharmacokinetic variability is driven by CYP2C19 polymorphisms, which vary by ethnicity. A systematic review and meta-analysis found that to prevent adverse effects, a trough concentration of <4.0 µg/mL is strongly recommended in Asian patients (where poor metabolizer alleles are more prevalent), whereas a higher threshold of <5.5 µg/mL is generally recommended for non-Asians [1]. Maintenance doses of 4 mg/kg BID are recommended for non-Asians versus 3 mg/kg BID for Asians [1].

Pharmacogenomics CYP2C19 Personalized Dosing

Evidence-Backed Application Scenarios for Voriconazole (CAS 188416-29-7) Procurement and Research Use


First-Line Treatment of Invasive Aspergillosis in Clinical Settings

Based on the 12-week survival advantage (70.8% vs. 57.9% for amphotericin B) and superior overall response (53% vs. 32%) demonstrated in a randomized trial, voriconazole is the evidence-based first-line therapy for invasive aspergillosis [1]. Procurement should prioritize this indication, where generic substitution with amphotericin B deoxycholate would result in inferior patient outcomes.

Empiric Antifungal Therapy for Suspected Candidiasis or Breakthrough Infections

Given its 16-fold lower MIC90 against all Candida spp. compared to fluconazole (0.25 mg/L vs. 4 mg/L), voriconazole is a superior empiric choice when fluconazole-resistant species are suspected or when treating breakthrough fungal infections in patients on fluconazole prophylaxis [2]. This potency profile justifies its inclusion on hospital formularies over older azoles for this use case.

Clinical Research Requiring Therapeutic Drug Monitoring (TDM) Expertise

Voriconazole's narrow therapeutic window, defined by a meta-analysis (1.0–6.0 mg/L trough concentration for optimal efficacy and minimal toxicity), makes it an ideal model compound for studies investigating TDM strategies, pharmacokinetic/pharmacodynamic (PK/PD) modeling, or pharmacogenomic implementation [3]. Its nonlinear kinetics and CYP2C19-dependent metabolism provide a complex, real-world challenge for research programs.

Pharmacogenomics and Precision Dosing Studies in Diverse Ethnic Populations

The strong influence of CYP2C19 genotype on voriconazole exposure, leading to ethnicity-specific dosing and TDM targets (e.g., <4.0 µg/mL target for Asians vs. <5.5 µg/mL for non-Asians), makes voriconazole a key compound for research in personalized medicine and pharmacogenomics [4]. It serves as a critical example of how genetic variability can impact drug safety and efficacy, informing the development of genotype-guided dosing algorithms.

Technical Documentation Hub

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39 linked technical documents
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